An In-depth Technical Guide to the Physicochemical Properties of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride
Abstract
(3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a chiral synthetic building block with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring regulatory compliance. This technical guide provides a comprehensive overview of the key physicochemical attributes of this compound. In the absence of extensive publicly available experimental data for this specific stereoisomer, this document emphasizes the authoritative, standardized methodologies that should be employed for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of known information and a practical framework for the experimental characterization of this and similar molecules.
Compound Identification and Structure
The foundational step in any physicochemical characterization is the unambiguous identification of the molecule . (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a specific stereoisomer of a substituted tetrahydropyran amine, presented as its hydrochloride salt.
-
Chemical Name: (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride
-
Molecular Formula: C₆H₁₄ClNO₂
-
Molecular Weight: 167.63 g/mol
-
CAS Number: 1232064-65-1
-
Chemical Structure:
Figure 1: Chemical Structure of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride
It is critical to distinguish this specific compound from its various stereoisomers, such as the (3R,4R) or (3S,4R) variants, as stereochemistry can significantly influence biological activity and physicochemical properties.
Summary of Physicochemical Properties
A comprehensive literature and database search reveals a notable lack of publicly available, experimentally determined physicochemical data for (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride. The following table summarizes the key properties and indicates their current status. The subsequent sections of this guide will detail the standard methodologies for determining these values.
| Property | Value | Method of Determination |
| Physical Form | Solid (predicted) | Visual Inspection |
| Melting Point | Not available | USP <741> Capillary Method |
| Aqueous Solubility | Not available | USP <1236> Shake-Flask Method |
| pKa | Not available | OECD 112 Potentiometric Titration |
| ¹H NMR | Not available | 300-500 MHz NMR Spectroscopy |
| ¹³C NMR | Not available | 75-125 MHz NMR Spectroscopy |
| Infrared (IR) Spectrum | Not available | FTIR Spectroscopy (KBr pellet or Nujol mull) |
| Mass Spectrum | Not available | High-Resolution Mass Spectrometry (HRMS) |
Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity and identity. For regulatory purposes, a sharp melting range is often required.
Causality Behind Experimental Choice: The capillary method, as described in the United States Pharmacopeia (USP) general chapter <741>, is the universally accepted standard for melting point determination in the pharmaceutical industry.[1][2] It provides a reproducible and well-controlled means of heating the sample, ensuring that the observed melting range is a true representation of the material's thermal behavior.
Experimental Protocol for Melting Point Determination (USP <741> Class Ia)
-
Sample Preparation: Gently pulverize the dry (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride to a fine powder.
-
Capillary Loading: Introduce the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[1]
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapidly heat the apparatus to a temperature approximately 5°C below the expected melting point.
-
Once this temperature is reached, reduce the heating rate to a constant 1 ± 0.5 °C/minute.[1]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid particle melts (the clear point).
-
The melting range is the interval between these two temperatures.
-
Self-Validating System: The protocol's trustworthiness is ensured by regular calibration of the melting point apparatus using USP Melting Point Reference Standards.[2][3] The measured clear points of at least three standards should be compared against their certified values to verify the instrument's temperature accuracy.[1]
Caption: Workflow for USP <741> Melting Point Determination.
Aqueous Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation design. As an amine hydrochloride, this compound is expected to be water-soluble. The extent of its solubility across a physiologically relevant pH range must be determined experimentally.
Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[4][5] This method is detailed in USP general chapter <1236> and is preferred for its ability to provide a definitive solubility value under specified conditions.[6]
Experimental Protocol for Shake-Flask Solubility Determination
-
Medium Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride to a series of flasks, each containing a known volume of a prepared buffer. The presence of undissolved solid is essential to ensure saturation.[7]
-
Equilibration: Seal the flasks and agitate them in a constant temperature water bath (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[8] The system is at equilibrium when consecutive measurements of the solute concentration are constant.
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a non-adsorptive, fine-pored filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification:
-
Dilute the clear filtrate with the appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Final pH Measurement: Measure the pH of the saturated solution to confirm it has not significantly changed during the experiment.[4]
Self-Validating System: The validity of this protocol relies on the use of a validated, specific, and stability-indicating analytical method for quantification. The confirmation that equilibrium has been reached (by sampling at multiple time points, e.g., 24h and 48h) and the verification of the final pH ensure the trustworthiness of the obtained solubility value.
Dissociation Constant (pKa)
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine hydrochloride, the pKa refers to the acidity of the ammonium cation (R-NH₃⁺). This value is crucial for predicting a drug's absorption, distribution, and excretion, as its charge state affects its ability to cross biological membranes.
Causality Behind Experimental Choice: Potentiometric titration is the most common and precise method for pKa determination, as recommended by the Organisation for Economic Co-operation and Development (OECD) Guideline 112.[9][10] This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the calculation of the pKa from the titration curve. It is particularly well-suited for water-soluble compounds like amine hydrochlorides.[11]
Experimental Protocol for Potentiometric pKa Determination
-
Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.
-
Sample Preparation: Accurately weigh a known amount of (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride and dissolve it in a known volume of deionized, carbonate-free water. An ionic strength adjuster (e.g., KCl) may be added.
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the first derivative of the titration curve.[12]
-
Self-Validating System: The accuracy of the method is validated by the use of a properly calibrated pH meter and standardized titrant. Performing the titration on a known standard with a similar pKa value can further confirm the system's performance.
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and identity of the compound. The combination of NMR, IR, and Mass Spectrometry provides a detailed molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information on the connectivity and chemical environment of atoms within a molecule.
-
¹H NMR: The proton NMR spectrum will confirm the number and types of hydrogen atoms. For (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride, one would expect to see signals corresponding to the methoxy group protons, the protons on the tetrahydropyran ring, and the ammonium protons (-NH₃⁺). The ammonium protons often appear as a broad signal, and their chemical shift can be concentration-dependent. Their presence can be confirmed by a D₂O exchange experiment, which will cause the -NH₃⁺ signal to disappear. The hydrogens on the carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear further downfield.[13]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbons bonded to the heteroatoms (oxygen and nitrogen) will be shifted downfield.[14] The chemical shifts will provide confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.
-
Expected Absorptions: For an amine hydrochloride, a very broad and strong absorption is expected in the 2400-3000 cm⁻¹ region, corresponding to the N-H stretching of the ammonium group (R-NH₃⁺).[15] This often overlaps with the C-H stretching vibrations. Other key peaks would include the C-O stretching of the ether and the C-N stretching vibrations.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.
-
Expected Results: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.[16][17] The analysis should be performed in positive ion mode. The expected result is the observation of the molecular ion corresponding to the free base [C₆H₁₃NO₂ + H]⁺, with a highly accurate mass-to-charge ratio (m/z) that confirms the molecular formula.
Conclusion
While (3S,4S)-4-methoxytetrahydropyran-3-amine hydrochloride is a compound of interest for pharmaceutical research, a comprehensive, publicly available dataset of its physicochemical properties is currently lacking. This guide provides the foundational knowledge and, more importantly, the authoritative experimental frameworks necessary for any researcher to undertake a thorough characterization. Adherence to these standardized protocols, particularly those outlined by the USP and OECD, is essential for generating reliable, reproducible, and regulatory-compliant data. Such data is the bedrock upon which successful drug development programs are built, enabling informed decisions in formulation, toxicology, and clinical trial design.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
- Lee, S., & Li, W. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 624-636.
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
- Teasdale, A., & Cook, G. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
- Teasdale, A. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria.
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
- Spectroscopy Staff. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy Online.
- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10.
- Mass spectrometry in small molecule drug development. (2025).
- Li, W. (2016). Application of LCMS in small-molecule drug development. Drug Target Review.
- IKEV. (n.d.). ICH Q6A Guideline.
- USP Melting Point Calibr
- USP. (n.d.).
- USP-NF. (2013).
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1.
- Sas, B., et al. (2021).
- FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. (n.d.).
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
- Solubility Testing of Organic Compounds. (n.d.). Scribd.
- A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026).
- OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. (2005).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy.
- Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Al-Kahtani, A. A. (2014). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 5(4), 629-636.
- Ctgb. (2016). Biocides Chapter 2 Physical and chemical properties version 1.1.
- 4.9.2: FTIR spectrum of HCl. (2023). Chemistry LibreTexts.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.
- analysis potentiometric titr
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- ¹H-NMR of Cyclopropylamine HCl salt. (2023). Reddit.
- Tetrahydropyran(142-68-7) ¹³C NMR spectrum. (n.d.). ChemicalBook.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Die Pharmazie - An International Journal of Pharmaceutical Sciences.
- pKa values determined by potentiometric titration with HCl. (n.d.).
- IUPAC | International Union of Pure and Applied Chemistry. (n.d.).
- ¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). (n.d.).
- The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evalu
- 24.10 Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax.
- Solubility of Organic Compounds. (2023).
- IUPAC. (n.d.).
- Supporting Information. (2016). The Royal Society of Chemistry.
- ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Organic Letters.
- OECD. (2013). Test No. 122: Determination of pH, Acidity and Alkalinity. OECD Guidelines for the Testing of Chemicals, Section 1.
- ¹³C NMR Spectrum (1D, 150 MHz, chcl3, predicted) (NP0043450). (n.d.). NP-MRD.
- OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
Sources
- 1. thinksrs.com [thinksrs.com]
- 2. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. uspnf.com [uspnf.com]
- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. oecd.org [oecd.org]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. eurjchem.com [eurjchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
